

Application Notes and Protocols for Medmain's AI in Breast Cancer Analysis

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Compound of Interest

Compound Name:	Medmain
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the research applications of **Medmain's** artificial intelligence (AI) platform, PidPort, in the analysis of breast cancer. This document details the underlying technology, performance metrics, and experimental protocols for utilizing this AI in research and drug development settings.

Introduction to Medmain's AI for Breast Cancer Analysis

Medmain Inc. has developed a suite of deep learning models integrated into their cloud-based digital pathology platform, PidPort, for the histopathological analysis of breast cancer.[1][2][3] The primary application focuses on the classification of breast cancer subtypes from whole slide images (WSIs) of tissue samples. The AI models are designed to assist pathologists in making rapid and accurate diagnoses, thereby streamlining the workflow for both clinical and research purposes.[1][2]

The core technology leverages deep learning, specifically transfer learning and weakly-supervised learning, to train models on extensive datasets of digitized histopathological slides. [1][4] This approach allows the AI to learn and identify key features associated with different breast cancer pathologies, such as Invasive Ductal Carcinoma (IDC) and Ductal Carcinoma in Situ (DCIS). [1][5][6]

Key Applications in Breast Cancer Research

Medmain's AI technology offers several applications for researchers and drug development professionals:

- High-throughput screening of histopathology slides: Automated analysis of large cohorts of digitized breast tissue samples for identifying specific morphologies.
- Quantitative analysis of tumor characteristics: Objective and reproducible classification of breast cancer subtypes, aiding in cohort stratification for clinical trials or preclinical studies.
- Identification of regions of interest (ROIs): The AI can highlight areas of potential malignancy within a WSI, enabling more focused analysis by researchers.
- Development of novel diagnostic and prognostic biomarkers: By correlating AI-driven image analysis with genomic or proteomic data, researchers can explore new image-based biomarkers.

Performance of Medmain's AI Models

The performance of **Medmain's** AI models has been validated in peer-reviewed studies. The primary metric used to evaluate the classification models is the Area Under the Receiver Operating Characteristic Curve (AUC).

Invasive Ductal Carcinoma (IDC) Classification

A study published in *Cancers* detailed the development and validation of a deep learning model for the classification of IDC in both core needle biopsy and surgical specimens. [1][4] The models were evaluated on four independent test sets.

Table 1: Performance of IDC Classification Model

Test Set	Specimen Type	Number of WSIs	Model	Magnification	Tile Size (pixels)	AUC
Biopsy Test Set	Core Needle Biopsy	522	EfficientNet B1	10x	512 x 512	0.98
Surgical Test Set 1	Surgical Excision	378	EfficientNet B1	10x	512 x 512	0.97
Surgical Test Set 2	Surgical Excision	451	EfficientNet B1	10x	512 x 512	0.96
Surgical Test Set 3	Surgical Excision	300	EfficientNet B1	10x	512 x 512	0.96

Source: "Breast Invasive Ductal Carcinoma Classification on Whole Slide Images with Weakly-Supervised and Transfer Learning", Cancers (MDPI)[1][4]

Ductal Carcinoma in Situ (DCIS) and IDC Classification

A subsequent study focused on the differential classification of DCIS, IDC, and benign tissue from WSIs. The models were evaluated on two independent test sets.

Table 2: Performance of DCIS and IDC Classification Model

Test Set	Number of WSIs	Target	Model	AUC
Test Set 1	1,382	DCIS	CNN + RNN	0.960
Test Set 1	1,382	IDC	CNN + RNN	0.977
Test Set 2	548	DCIS	CNN + RNN	0.955
Test Set 2	548	IDC	CNN + RNN	0.971

Source: "A deep learning model for breast ductal carcinoma in situ classification in whole slide images", Virchows Archiv[5][7]

Experimental Protocols

The following protocols are derived from the methodologies published by **Medmain** for the development and application of their breast cancer classification models.^{[4][7]}

Protocol for Whole Slide Image (WSI) Preparation and Digitization

- Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) breast tissue blocks are sectioned at 3-5 μm .
- Staining: Sections are stained with Hematoxylin and Eosin (H&E).
- Scanning: Stained slides are digitized at high resolution (e.g., 20x or 40x magnification) using a whole slide scanner to create WSIs in a standard format (e.g., SVS, TIFF).
- Data Management: WSIs are uploaded to a secure server or a digital pathology platform like **Medmain's** PidPort for storage and analysis.

Protocol for AI-based Classification of Breast Cancer Subtypes

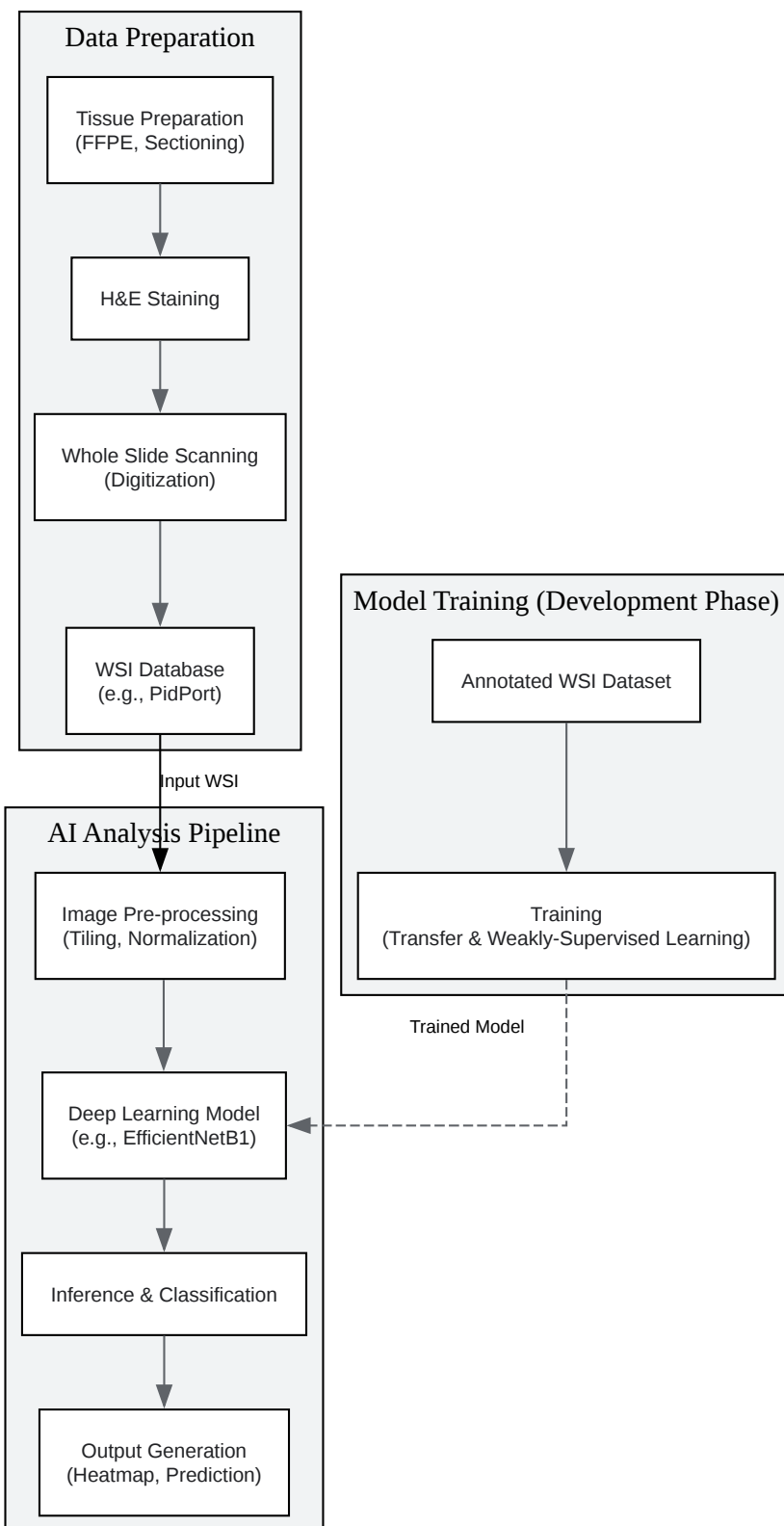
- Image Pre-processing:
 - WSIs are tiled into smaller, manageable image patches (e.g., 224x224 or 512x512 pixels).
 - Patches are normalized for color and brightness variations.
 - Non-tissue background areas are excluded from the analysis.
- Model Training (for model development):
 - A large dataset of annotated WSIs (classified as benign, DCIS, or IDC by pathologists) is assembled.
 - A deep learning model architecture (e.g., EfficientNetB1) is chosen.

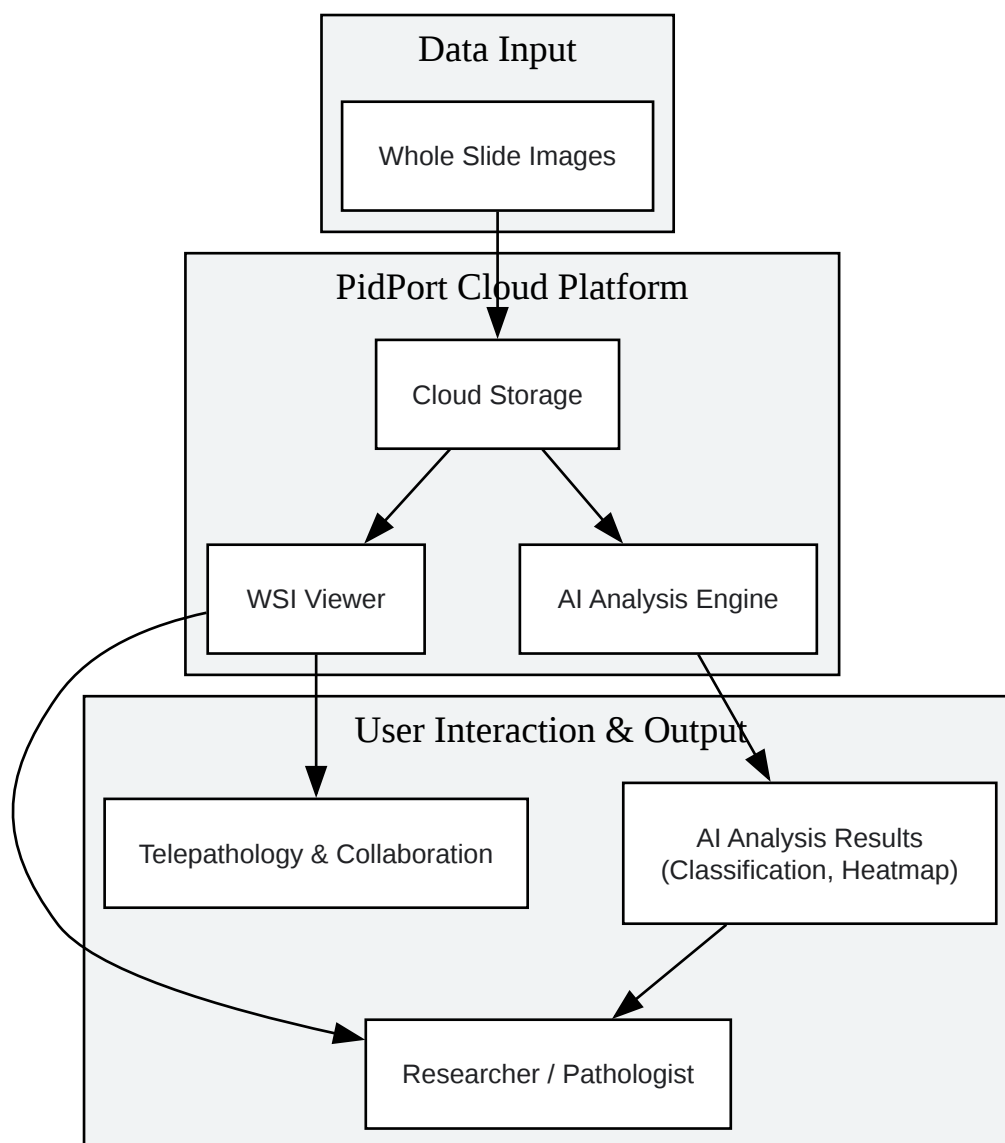
- Transfer Learning: The model is pre-trained on a large, general image dataset (e.g., ImageNet) and then fine-tuned using the breast histopathology dataset.
- Weakly-Supervised Learning: The model is trained using slide-level labels, where the model learns to identify relevant features from the entire slide without requiring detailed annotation of every region.
- Inference (for analysis):
 - The trained model is applied to the pre-processed tiles of a new WSI.
 - The model assigns a probability score for each class (e.g., benign, DCIS, IDC) to each tile.
 - An aggregation method (e.g., averaging or max-pooling) is used to generate a slide-level prediction.
- Output Visualization:
 - The AI generates a heatmap overlaid on the WSI, indicating the probability of malignancy in different regions.
 - A final slide-level classification is provided.

Visualizations

Experimental Workflow for AI Model Development and Application

The following diagram illustrates the general workflow for developing and utilizing **Medmain's** AI for breast cancer analysis.





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